molecular formula C12H10O2S B363903 Diphenyl sulfone CAS No. 127-63-9

Diphenyl sulfone

Cat. No.: B363903
CAS No.: 127-63-9
M. Wt: 218.27g/mol
InChI Key: KZTYYGOKRVBIMI-UHFFFAOYSA-N
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Description

Diphenyl sulfone (DPS, C₁₂H₁₀O₂S) is an organosulfur compound consisting of two phenyl groups bonded to a sulfonyl group (-SO₂-). It is a white crystalline solid with a molecular weight of 218.3 g/mol, soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and insoluble in water . Industrially, DPS is synthesized via sulfonation of benzene using sulfuric acid or oleum, or through reactions involving benzenesulfonyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl sulfone can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Reactions with Sulfur

Tracer studies using radioactive isotopes have elucidated the reaction mechanisms of diphenyl sulfone with elemental sulfur .

  • At temperatures above 300°C, this compound reacts with elemental sulfur to produce diphenyl sulfide and sulfur dioxide . This reaction proceeds via a displacement mechanism involving the initial attack of a polymeric sulfur radical chain at the C-1 position bearing the sulfonyl group .
  • Around 300°C, this compound-35S reacts with sulfur to yield diphenyl sulfide, with the sulfide losing approximately 75% of the original 35S activity of the sulfone . The primary reaction is a substitution involving induced C-S cleavage and replacement with a sulfur chain .
  • This compound also reacts with diphenyl disulfide at elevated temperatures to form diphenyl sulfide and sulfur dioxide . This reaction proceeds through C–S bond fission, initiated by the attack of a thiyl radical on the sulfone function .

Oxidation Reactions

Diphenyl sulfide can be selectively oxidized to diphenyl sulfoxide (Ph2SO) and this compound (Ph2SO2) using titanium dioxide (TiO2) with hydrogen peroxide (H2O2) . The crystal structure of the TiO2 (anatase vs. rutile) affects the reaction pathway and product selectivity .

Polymerization Reactions

This compound is used as a solvent in the polymerization of dicyanate esters to form microporous polytriazines .

  • The polymerization kinetics can be analyzed using the Kamal model, which considers both reaction-controlled and model-free approaches .
  • Under non-isothermal conditions, the polymerization proceeds to completion, and the resulting material exhibits a microporous structure .

Other Reactions

  • This compound reacts with potassium in tetrahydrofuran, dimethoxyethane, or diglyme at reflux to polymerize vinyl monomers .
  • This compound derivatives can form intramolecular dimer radical ions (cations and anions) through electron beam pulse radiolysis .
  • This compound can be used to neutralize acids and produce salts and water in exothermic reactions .

The table below summarizes some chemical reactions of this compound:

ReactionConditionsProductsMechanism
With elemental sulfurAbove 300°CDiphenyl sulfide, sulfur dioxideDisplacement reaction involving polymeric sulfur radical chain
With diphenyl disulfideElevated temperaturesDiphenyl sulfide, sulfur dioxideC-S bond fission via thiyl radical attack
In polymerization of dicyanate esterNonisothermal conditions, 300°CMicroporous polytriazineReaction-controlled regime with Kamal model kinetics
Oxidation with TiO2 and H2O2Catalytic and photocatalytic with TiO2 polymorphsDiphenyl sulfoxide, this compoundOxidation via hydroxyl and superoxide radicals

Scientific Research Applications

Introduction to Diphenyl Sulfone

This compound is an organic compound with the chemical formula C12H10O2S\text{C}_{12}\text{H}_{10}\text{O}_{2}\text{S}. It is recognized for its stability and versatility, making it a valuable compound in various scientific and industrial applications. This article explores the diverse applications of this compound, particularly in scientific research, pharmaceuticals, polymer chemistry, electronics, and textiles.

Pharmaceutical Applications

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives, particularly 4,4'-diamino this compound (commonly known as dapsone), are widely used in treating leprosy and other conditions. Dapsone exhibits antibacterial , anti-inflammatory , and anti-apoptotic properties, making it effective against infections caused by Mycobacterium leprae and other pathogens .

Case Study: Dapsone in Leprosy Treatment

  • Objective : Evaluate the efficacy of dapsone in treating leprosy.
  • Findings : Dapsone significantly reduces bacterial load and improves patient outcomes, demonstrating its critical role in managing this chronic disease .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a solvent and reagent in producing high-performance polymers. It enhances the thermal and chemical resistance of materials, making them suitable for demanding applications.

Case Study: High-Temperature Phthalonitrile Polymers

  • Synthesis : A novel high-temperature this compound-based phthalonitrile polymer was developed.
  • Properties : The polymer exhibited superior thermal stability and mechanical properties, qualifying it for use in heat-resistant materials .

Electronics Industry

This compound is employed in the electronics industry for manufacturing photoresists and other materials used in semiconductor fabrication. Its stability under high temperatures makes it an ideal candidate for applications requiring precise electronic components.

Application Example

  • Used as a solvent in developing photoresists that are essential for photolithography processes in semiconductor manufacturing.

Textile Industry

In textile processing, this compound serves as a dyeing agent and stabilizer. It improves the durability and colorfastness of fabrics, enhancing their overall quality.

Application Example

  • Utilized to stabilize dyes during the dyeing process, ensuring vibrant colors that withstand washing and exposure to light.

Research Applications

This compound is frequently used in laboratory settings for organic synthesis. It acts as a reagent in various chemical reactions, providing researchers with a stable compound for experimental procedures.

Research Example

  • Employed in studies involving the synthesis of complex organic molecules where its stability contributes to reliable results .

Comparative Data Table

Application AreaSpecific UseKey Benefits
PharmaceuticalsIntermediate for dapsoneAntibacterial, anti-inflammatory
Polymer ChemistrySolvent for high-performance polymersEnhanced thermal/chemical resistance
ElectronicsPhotoresist manufacturingStability under high temperatures
Textile ProcessingDyeing agent and stabilizerImproved durability and colorfastness
ResearchOrganic synthesisReliable reagent for experiments

Comparison with Similar Compounds

DPS is compared to structurally or functionally related organosulfur compounds, including diphenyl sulfide (Ph₂S), diphenyl sulfoxide (Ph₂SO), dibenzothiophene (DBT), octadecane thiol (C₁₈H₃₈S), and bisphenol S (BPS).

Structural and Functional Differences

Compound Molecular Formula Oxidation State of S Key Applications Thermal Stability
Diphenyl sulfone C₁₂H₁₀O₂S +6 High-temperature solvent, OLEDs, thermal paper >300°C
Diphenyl sulfide C₁₂H₁₀S -2 Pesticides, pharmaceuticals <200°C
Diphenyl sulfoxide C₁₂H₁₀OS +4 Metal extraction, organic synthesis ~250°C
Dibenzothiophene C₁₂H₈S -2 Coal modeling, dielectric studies ~200°C
Octadecane thiol C₁₈H₃₈S -2 Dielectric studies, coal chemistry Low
Bisphenol S C₁₂H₁₀O₄S +6 Thermal paper, flame retardants ~250°C

Dielectric Properties

Studies on sulfur-containing compounds in coal reveal the following trends in dielectric constant (ε₀) and loss factor (ε') at microwave frequencies (1–10 GHz) :

Compound ε₀ (Relative Permittivity) ε' (Dielectric Loss)
This compound 2.45–3.10 1.24
Diphenyl sulfoxide 2.10–2.75 0.61
Diphenyl sulfide 1.80–2.30 0.34
Dibenzothiophene 1.50–1.90 0.28
Octadecane thiol 1.20–1.60 0.15

Key Findings :

  • DPS exhibits the highest ε₀ and ε' due to its polar sulfonyl group, enhancing microwave absorption in coal .
  • Oxidation of Ph₂S to Ph₂SO and DPS increases polarity, improving dielectric response .

Oxidation and Stability

  • Ph₂S → Ph₂SO → DPS : Catalytic oxidation using H₂O₂ and Ti-MCM-41 converts Ph₂S to Ph₂SO (yield: ~70%) and DPS (yield: ~30%) under UV irradiation .
  • Coal Oxidation : DPS is a stable end-product in low-temperature coal oxidation, while Ph₂S degrades into disulfides and benzene .

Industrial Relevance

  • Bisphenol S (BPS): Structurally analogous to DPS but with hydroxyl groups, BPS replaces BPA in thermal paper. Both compounds co-occur in thermal paper extracts .
  • Polymer Processing : DPS outperforms diphenyl ether sulfone copolymers in thermal stability and solvent resistance .

Research and Market Insights

  • Dielectric Studies : DPS enhances coal’s microwave absorption, critical for energy-efficient coal processing .
  • Market Growth: The DPS market is driven by demand in Asia-Pacific (polymer and paper industries) and North America (pharmaceuticals), projected to grow at 4.5% CAGR until 2028 .

Biological Activity

Diphenyl sulfone, also known as dapsone , is a sulfone compound that has garnered attention for its diverse biological activities, particularly in the fields of dermatology, infectious diseases, and cancer research. This article provides an overview of its biological properties, mechanisms of action, and clinical applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a sulfone functional group (SO2-SO_2). Its chemical structure contributes to its unique biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.

1. Antibacterial Properties

This compound is primarily known for its effectiveness against various bacterial infections, especially leprosy. It acts by inhibiting the synthesis of folate in bacteria, which is essential for their growth and replication. The mechanism involves the inhibition of dihydropteroate synthase , an enzyme critical in the folate biosynthesis pathway. This action is similar to that of other sulfonamides but is distinguished by its specific efficacy against Mycobacterium leprae.

Table 1: Antibacterial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Mycobacterium leprae0.5-2 µg/mL
Staphylococcus aureus1-4 µg/mL
Escherichia coli2-8 µg/mL

2. Anti-inflammatory Effects

Dapsone has shown significant anti-inflammatory properties, making it useful in treating various skin conditions such as dermatitis herpetiformis and bullous pemphigoid. Its anti-inflammatory effects are attributed to the inhibition of reactive oxygen species and modulation of cytokine production.

A study observed that dapsone reduced levels of pro-inflammatory cytokines in patients with bullous pemphigoid, leading to improved clinical outcomes .

3. Effects on Muscle Health

Recent research has highlighted the potential benefits of dapsone in combating sarcopenia (muscle loss) in elderly individuals, particularly leprosy survivors. A study indicated that dapsone treatment improved muscle strength and mobility by reducing oxidative stress levels .

Table 2: Impact of Dapsone on Muscle Strength

ParameterControl GroupDapsone Group
Muscle Strength (kg)25 ± 530 ± 6
Mobility Score (out of 10)6 ± 18 ± 1

Case Study: Treatment of Acquired Cutis Laxa

A notable case involved a patient with acquired cutis laxa presenting with urticarial eruptions treated successfully with this compound. The treatment led to significant improvement in skin elasticity and reduction in urticarial symptoms .

Toxicological Studies

Toxicological assessments have shown that while this compound is generally well-tolerated, it can cause some adverse effects at high doses, including liver hypertrophy and changes in hematological parameters . A study conducted on rats revealed a no-observed-adverse-effect level (NOAEL) at doses lower than those typically used in clinical settings.

Table 3: Toxicological Findings from Animal Studies

Dose (mg/kg/day)Observed Effects
0No significant effects
8Minimal liver weight increase
16Significant liver hypertrophy observed
164Notable decrease in body weight

Q & A

Basic Research Questions

Q. What are the key physical properties of diphenyl sulfone relevant to its use as a high-temperature solvent?

this compound exhibits a melting point of 123–129°C and a boiling point of 379°C, making it suitable for high-temperature applications. Its solubility in organic solvents (e.g., dimethylformamide) and insolubility in water enable its use in processing rigid thermoset polymers like polyetheretherketone (PEEK). These properties are critical for experimental design involving dissolution and recrystallization of thermally stable materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation: Work under fume hoods to minimize inhalation of dust or aerosols .
  • Storage: Keep containers tightly sealed in dry, well-ventilated areas away from strong oxidizers .
  • Waste Disposal: Collect contaminated materials in closed containers for approved waste facilities .

Q. What are the standard synthetic routes for this compound in academic laboratories?

Common methods include:

  • Sulfonation of Benzene: Reacting benzene with sulfuric acid and oleum to form benzenesulfonic acid intermediates, followed by further sulfonation .
  • Benzenesulfonyl Chloride Reaction: Reacting benzene with benzenesulfonyl chloride under controlled conditions . These processes require precise temperature control and catalytic optimization to minimize side reactions.

Advanced Research Questions

Q. How can photocatalytic methods optimize the synthesis of this compound from diphenyl sulfide?

Photocatalytic oxidation using TiO₂ polymorphs and hydrogen peroxide (H₂O₂) enhances selectivity and yield. Key steps:

  • Catalyst Selection: Anatase TiO₂ shows higher activity due to its bandgap properties.
  • Reaction Monitoring: Use HPLC or GC-MS to track intermediate sulfoxide formation and final sulfone conversion .
  • Parameter Optimization: Adjust H₂O₂ concentration and UV exposure time to balance efficiency and energy costs .

Q. What methodologies are employed to analyze the dielectric properties of this compound in material science?

Dielectric constant (ε') measurements involve:

  • Frequency-Dependent Analysis: Use impedance spectroscopy across a frequency range (e.g., 10²–10⁶ Hz) to observe ε' reduction with increasing frequency .
  • Comparative Modeling: Compare ε' trends of this compound with sulfoxides and sulfides to infer oxidation-state effects on polarization .
  • Sample Preparation: Ensure uniform dispersion in composite matrices (e.g., coal models) to avoid experimental artifacts .

Q. How can researchers design this compound derivatives for cytotoxicity studies, and what analytical techniques are critical?

Strategies include:

  • Functional Group Introduction: Attach amino or nitro groups to the benzene rings to modulate bioactivity .
  • Characterization: Employ NMR for structural confirmation, FT-IR for functional group analysis, and thermal gravimetric analysis (TGA) for stability assessment .
  • Cytotoxicity Assays: Use MTT or resazurin assays on cell lines (e.g., HeLa) to evaluate IC₅₀ values .

Q. What role does this compound play in thermally activated delayed fluorescence (TADF) materials?

As an electron-deficient acceptor, this compound enhances charge transfer in donor-acceptor systems like DMAC-DPS. Key considerations:

  • Device Fabrication: Optimize doping concentrations (e.g., 10–20 wt%) in host matrices to maximize external quantum efficiency (EQE ≥20%) .
  • Spectroscopic Analysis: Use time-resolved photoluminescence to measure delayed fluorescence lifetimes and triplet harvesting efficiency .

Q. How is this compound utilized in synthesizing polybenzimidazole (PBI) proton-exchange membranes?

  • Monomer Synthesis: React 4,4’-diaminothis compound with dicarboxylic acids via solution polymerization to form sulfone-containing PBIs .
  • Performance Testing: Evaluate proton conductivity under humidified conditions and thermal stability via TGA (decomposition temperatures >500°C) .
  • Structural Confirmation: Use X-ray diffraction (XRD) to assess crystallinity and FT-IR to verify imidazole ring formation .

Q. Methodological Considerations for Data Analysis

Q. How can researchers address contradictions in dielectric or thermal data for this compound-based composites?

  • Error Source Identification: Check for inhomogeneous sample mixing or frequency calibration errors in dielectric measurements .
  • Statistical Validation: Apply ANOVA to compare replicate datasets and identify outliers.
  • Cross-Validation: Correlate dielectric results with complementary techniques (e.g., Raman spectroscopy) to confirm structural contributions .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring sulfone derivatives for anticancer applications meets novelty and relevance .
  • PICO Framework: Define Population (e.g., polymer composites), Intervention (e.g., sulfone doping), Comparison (e.g., sulfoxide analogs), and Outcomes (e.g., dielectric performance) .

Properties

IUPAC Name

benzenesulfonylbenzene
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InChI

InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZTYYGOKRVBIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
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Molecular Formula

C12H10O2S
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DSSTOX Substance ID

DTXSID6041892
Record name Diphenylsulfone
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Molecular Weight

218.27 g/mol
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Physical Description

Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline]
Record name Benzene, 1,1'-sulfonylbis-
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Vapor Pressure

0.0000153 [mmHg]
Record name Diphenyl sulfone
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CAS No.

127-63-9
Record name Phenyl sulfone
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Synthesis routes and methods I

Procedure details

A 158 g (1.0 mole) quantity of benzenesulfonic acid, 94 g (1.2 moles) of benzene and 5 g of 12-tungstophosphoric acid (H3PW12O40.29H2O) were refluxed with heating and stirring. The reaction system was kept at the reflux temperature for 10 hours, while refluxing the benzene and removing the produced water by subjecting the azeotropic mixture with the benzene to phase separation. The reaction mixture was diluted with 150 g of benzene and the catalyst was separated by filtration. The mother liquor was washed with water and the benzene was distilled off under reduced pressure, giving 210 g of diphenylsulfone (96% yield, m.p. 124° to 128° C.).
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
12-tungstophosphoric acid
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5 g
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reactant
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94 g
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solvent
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0 (± 1) mol
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solvent
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Yield
96%

Synthesis routes and methods II

Procedure details

A 158 g (1.0 mole) quantity of benzenesulfonic acid, 94 g (1.2 moles) of benzene and 5 g of 12-tungstophosphoric acid (H3PW12O40.29H2O) were refluxed with heating and stirring to undergo reaction for 30 minutes. The reaction mixture was analyzed by highperformance liquid chromatography, which showed that the conversion of benzenesulfonic acid was 30%. To the reaction mixture was added the same amount (10 g) of polyphosphoric acid as in Example 15. The mixture was refluxed for 5.5 hours. The same treatment as in Example 15 was followed, giving 87 g of diphenylsulfone in a yield of 40%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
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[Compound]
Name
12-tungstophosphoric acid
Quantity
5 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods III

Procedure details

Into a mixture of 6.6 ml of chlorosulfonic acid, 6 ml of antimony pentafluoride and 10 ml of monochloroacetic acid, was added 8.9 ml of benzene at 25° C., and the mixture was stirred for 3 hours. The reaction mixture was transferred into ice water and the precipitated product was extracted with benzene. From the results of analysis, it was confirmed that benzene-sulfonyl chloride and diphenylsulfone were formed in yields of 50% and 20%, respectively, based on benzene.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
antimony pentafluoride
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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8.9 mL
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

Into a mixture of 6.6 ml of chlorosulfonic acid, 12.6 ml of antimony pentachloride and 10 ml of dichloroacetic acid, was added 8.9 ml of benzene at 25° C., and the mixture was stirred for 5 hours. The reaction mixture was transferred into ice water and the precipitated product was extracted with benzene. From the results of analysis, it was confirmed that benzene-sulfonyl chloride and diphenylsulfone were formed in yields of 60% and 30%, respectively, based on benzene.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
8.9 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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